Methyl-2-[(chloroacetyl)amino]-2-phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-2-[(chloroacetyl)amino]-2-phenylacetate is a synthetic organic compound with the molecular formula C11H12ClNO3This compound is characterized by the presence of a chloroacetyl group, an amino group, and a phenylacetate moiety, making it a versatile molecule for various chemical reactions and applications .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with specific sodium ion (na+) channel sites on the nerve membrane .
Mode of Action
The mode of action of Methyl-2-[(chloroacetyl)amino]-2-phenylacetate involves a nucleophilic addition / elimination reaction between acyl chlorides (acid chlorides) and amines . The first stage involves a nucleophilic attack on the fairly positive carbon atom by the lone pair on the nitrogen atom in the amine. The second stage happens in two steps. In the first, the carbon-oxygen double bond reforms and a chloride ion is pushed off. That is followed by removal of a hydrogen ion from the nitrogen .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-2-[(chloroacetyl)amino]-2-phenylacetate typically involves the reaction of chloroacetyl chloride with methyl 2-amino-2-phenylacetate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to consistent product quality and higher production rates .
Chemical Reactions Analysis
Types of Reactions
Methyl-2-[(chloroacetyl)amino]-2-phenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of new derivatives with different functional groups.
Oxidation Reactions: Formation of carboxylic acids or ketones.
Reduction Reactions: Formation of amines or alcohols.
Scientific Research Applications
Methyl-2-[(chloroacetyl)amino]-2-phenylacetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes
Comparison with Similar Compounds
Similar Compounds
Methyl-2-[(chloroacetyl)amino]-4,5-dimethoxybenzoate: Similar structure with additional methoxy groups, leading to different chemical and biological properties.
2-Aminothiazole-Based Compounds: Share similar biological activities, such as antimicrobial and anticancer properties, but differ in their core structures and specific applications.
Uniqueness
Methyl-2-[(chloroacetyl)amino]-2-phenylacetate is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its versatility in synthetic chemistry and potential biological activities make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
methyl 2-[(2-chloroacetyl)amino]-2-phenylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-16-11(15)10(13-9(14)7-12)8-5-3-2-4-6-8/h2-6,10H,7H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPUVHBMCLHMTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.